8-Azidoadenosine 5'-triphosphate sodium salt
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Overview
Description
8-Azidoadenosine 5’-triphosphate sodium salt is a modified nucleotide analog of adenosine triphosphate (ATP). It is characterized by the presence of an azido group (-N3) at the 8th position of the adenine ring. This compound is widely used in biochemical and molecular biology research due to its ability to act as a photoaffinity label and its utility in click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azidoadenosine 5’-triphosphate sodium salt typically involves the modification of adenosine triphosphate (ATP). The azido group is introduced at the 8th position of the adenine ring through a series of chemical reactions. One common method involves the use of 8-bromo-adenosine triphosphate as a starting material, which is then reacted with sodium azide (NaN3) under specific conditions to replace the bromine atom with an azido group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8-Azidoadenosine 5’-triphosphate sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Click Chemistry Reactions: The azido group is highly reactive in click chemistry, especially in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper(I) catalysts and alkyne-containing molecules to form triazoles.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a copper catalyst and uses strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products Formed
Scientific Research Applications
8-Azidoadenosine 5’-triphosphate sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Azidoadenosine 5’-triphosphate sodium salt involves its incorporation into biochemical processes where ATP is normally used. The azido group allows for specific interactions with target molecules, enabling photoaffinity labeling and click chemistry reactions. These interactions help in identifying and characterizing molecular targets, such as ATP-binding proteins and enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-adenosine 5’-triphosphate: Another modified ATP analog used in similar biochemical applications.
5-Azido-uridine 5’-triphosphate: A nucleotide analog with an azido group at the 5th position of uridine, used in RNA labeling and click chemistry.
Uniqueness
8-Azidoadenosine 5’-triphosphate sodium salt is unique due to its specific modification at the 8th position of the adenine ring, which provides distinct reactivity and utility in photoaffinity labeling and click chemistry. This makes it particularly valuable for studying ATP-binding proteins and for applications in live cell imaging .
Properties
Molecular Formula |
C10H11N8NaO13P3-3 |
---|---|
Molecular Weight |
567.15 g/mol |
IUPAC Name |
sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N8O13P3.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);/q;+1/p-4/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
JNWKTICFNQRTBF-GWTDSMLYSA-J |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+] |
Origin of Product |
United States |
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